molecular formula C11H8F3N B12989225 3-Methyl-7-(trifluoromethyl)isoquinoline

3-Methyl-7-(trifluoromethyl)isoquinoline

Cat. No.: B12989225
M. Wt: 211.18 g/mol
InChI Key: PVOLCUXVKISFSH-UHFFFAOYSA-N
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Description

3-Methyl-7-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(trifluoromethyl)isoquinoline can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, often utilizing catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed coupling reactions followed by cyclization can be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Methyl-7-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer activity, the compound may inhibit cell proliferation and induce apoptosis through the regulation of microRNA expression and telomerase activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-(trifluoromethyl)isoquinoline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s biological activity and stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

3-methyl-7-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-4-8-2-3-10(11(12,13)14)5-9(8)6-15-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOLCUXVKISFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(F)(F)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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